molecular formula C17H22N6O3 B11261181 N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11261181
M. Wt: 358.4 g/mol
InChI Key: VDRRIDNEFJFHSK-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylpiperidinyl group, and a nitropyrimidine diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrimidine core.

    Attachment of the Methylpiperidinyl Group: This can be done through a reductive amination reaction, where the piperidine derivative is introduced to the intermediate compound.

    Nitration: The final step involves the nitration of the pyrimidine ring, typically using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N4-(4-METHOXYPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-METHOXYPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: can be compared with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of N4-(4-METHOXYPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O3/c1-11-7-9-22(10-8-11)17-20-15(18)14(23(24)25)16(21-17)19-12-3-5-13(26-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H3,18,19,20,21)

InChI Key

VDRRIDNEFJFHSK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N

Origin of Product

United States

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